Griselimycin is classified as a non-ribosomally synthesized peptide, meaning it is produced by enzymatic pathways rather than ribosomal translation. This antibiotic is derived from the Streptomyces genus, which is known for its high genomic GC content and capacity to produce a wide variety of secondary metabolites, including many clinically relevant antibiotics .
The biosynthesis of griselimycin involves a complex gene cluster that encodes several enzymes responsible for its assembly. Key components include:
The synthesis begins with the hydroxylation of L-leucine to form (2S,4R)-5-hydroxyleucine, catalyzed by the enzyme GriE. This intermediate undergoes further oxidation and cyclization to yield (2S,4R)-4-methylproline through a series of enzymatic steps involving GriF and GriH . The entire process showcases the intricate regulation of gene expression and enzyme activity in producing this complex compound.
Griselimycin's molecular structure is characterized by its depsidecapeptide backbone, which includes multiple amino acid residues linked through peptide bonds. The presence of (2S,4R)-4-methyl-proline is critical; it contributes to the molecule's three-dimensional conformation and biological activity. The molecular formula for griselimycin can be represented as C₃₁H₄₇N₇O₉S, and its structural features include:
Crystallographic studies have provided insights into the stereochemistry of griselimycin, revealing how these structural elements are arranged in three-dimensional space .
Griselimycin participates in various chemical reactions that are essential for its biosynthesis and biological activity:
These reactions are catalyzed by specific enzymes encoded within the griselimycin biosynthetic gene cluster.
Griselimycin exerts its antibacterial effects primarily by binding to the DNA polymerase III sliding clamp known as DnaN in Mycobacterium tuberculosis. This binding inhibits DNA replication, effectively stalling bacterial growth. The incorporation of (2S,4R)-4-methyl-proline enhances both the binding affinity to DnaN and metabolic stability compared to other antibiotics . Structural studies have shown that modifications in the molecular structure can significantly impact the mechanism of action and efficacy against Mycobacterium tuberculosis.
Griselimycin exhibits several notable physical and chemical properties:
These properties are critical for understanding how griselimycin behaves in biological systems and its potential therapeutic applications .
Griselimycin holds significant promise in medicinal chemistry due to its potent anti-tuberculosis activity. Research has focused on optimizing derivatives of griselimycin to enhance efficacy against drug-resistant strains of Mycobacterium tuberculosis. Additionally, studies are exploring its use as a template for developing new antibiotics that target similar pathways or bacterial processes .
Griselimycin was first isolated in 1960 from Streptomyces strains (S. griseus and S. caelicus) during systematic screening for natural antimicrobial agents. Initial studies identified it as a cyclic depsidecapeptide exhibiting potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains prevalent even in that era. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5–1.0 µg/mL against Mtb isolates, positioning it as a promising anti-tuberculosis candidate [1] [6]. Its chemical structure—a macrocyclic ring with 10 amino acid residues, including multiple proline derivatives—was partially characterized using mid-20th-century analytical techniques [1].
Despite its promising in vitro activity, griselimycin development was discontinued by the 1970s due to insurmountable pharmacological limitations:
These drawbacks relegated griselimycin to scientific obscurity for nearly five decades, though its structural uniqueness and anti-mycobacterial potency remained noted in historical literature [6].
Table 1: Early Anti-Mycobacterial Activity of Griselimycin
Bacterial Strain | MIC Range (µg/mL) | Testing Method |
---|---|---|
M. tuberculosis H37Rv | 0.5–1.0 | Broth dilution |
M. tuberculosis clinical MDR | 0.5–2.0 | Agar diffusion |
M. smegmatis | 0.1–0.5 | Broth microdilution |
The resurgence of griselimycin began in 2015 when Müller’s team at the Helmholtz Institute reassessed its potential using contemporary drug development technologies. This revival was catalyzed by two critical insights: target identification and rational structural optimization.
Table 2: Binding Affinities of Griselimycin for Bacterial DnaN Orthologs
Bacterial Species | KD (nM) | Gram Stain |
---|---|---|
M. tuberculosis | 0.1–0.5 | Acid-fast |
Escherichia coli | 7–15 | Negative |
Bartonella birtlesii | 98 | Negative |
Borrelia burgdorferi | 496 | Negative |
To overcome historical limitations, key modifications focused on the metabolically labile Pro8 residue:
Optimized derivatives demonstrated robust in vitro and in vivo efficacy:
Griselimycin is natively produced by Streptomyces sp. DSM 40835 via a complex nonribosomal peptide synthetase (NRPS) pathway encoded by a 26-gene biosynthetic cluster (gri genes) [5] [6].
The gri cluster spans ~32 kb and includes:
Table 3: Key Genes in Griselimycin Biosynthesis
Gene | Function | Domain Structure (if NRPS) |
---|---|---|
griA | NRPS subunit 1 | C-A-MT-C-A-C-A-C-A-C |
griE | L-leucine hydroxylase (2OG-Fe(II)) | Non-NRPS enzyme |
griF | Zinc dehydrogenase | Non-NRPS enzyme |
griH | Pyrroline-5-carboxylate reductase | Non-NRPS enzyme |
griR | DnaN-like self-resistance protein | DNA sliding clamp |
The decapeptide backbone is assembled via a linear NRPS mechanism:
Biosynthetic yield enhancement has been achieved via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7